![molecular formula C20H26N4O4 B5674756 (3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5674756.png)
(3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex pyrrolopiperidine derivatives, including compounds similar to the one , involves several key steps, such as chiral chromatography separation, hydrogenation, and reactions with specific acid chlorides to establish the absolute configuration of the pyrrolopiperidine fragment. For instance, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated and further processed to produce compounds with defined stereochemistry (Zhu et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals a distorted chair conformation of the piperidine ring, which is cis-fused with a five-membered envelope-shaped ring. This structural arrangement significantly influences the compound's reactivity and interactions. The exocyclic amide bond orientation and the presence of water molecules in crystal structures also play crucial roles in defining the compound's chemical behavior (Zhu et al., 2009).
Chemical Reactions and Properties
The compound’s reactivity has been explored through various chemical reactions, including oxidative decarboxylation-beta-iodination of amino acids, leading to the synthesis of 2,3-disubstituted pyrrolidines and piperidines. This process allows for the introduction of different substituents, showcasing the compound’s versatility in chemical synthesis (Boto et al., 2001).
properties
IUPAC Name |
(3aR,6aR)-5-acetyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14(25)23-10-16-11-24(13-20(16,12-23)19(27)28)17-4-7-22(8-5-17)18(26)15-3-2-6-21-9-15/h2-3,6,9,16-17H,4-5,7-8,10-13H2,1H3,(H,27,28)/t16-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBAGXNUPCZSR-JXFKEZNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2(C1)C(=O)O)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CN(C[C@]2(C1)C(=O)O)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,6aR*)-2-acetyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid |
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